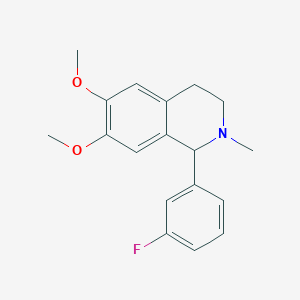![molecular formula C17H19FN2O3 B5173692 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5173692.png)
1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane, also known as FOAZ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FOAZ is a member of the azepane family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane is not fully understood, but studies have shown that it acts by inhibiting the activity of various enzymes and proteins involved in cell proliferation, inflammation, and oxidative stress. 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been shown to inhibit the activity of the enzyme, DNA topoisomerase II, which is involved in DNA replication and cell division. 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has also been shown to inhibit the activity of the protein, NF-κB, which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane can induce apoptosis, or programmed cell death, in cancer cells. 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane also has anti-inflammatory and anti-oxidant activities, which make it a promising candidate for the treatment of a variety of inflammatory and oxidative stress-related diseases.
One of the limitations of 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane. One area of research is the optimization of its anti-cancer activity. This could involve the development of new analogs of 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane that have improved potency and selectivity for cancer cells. Another area of research is the investigation of the safety and efficacy of 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane in animal and human studies. Finally, the potential use of 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane as a treatment for inflammatory and oxidative stress-related diseases should be further explored.
Métodos De Síntesis
1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl bromide with 2-amino-2-methyl-1-propanol to form the intermediate compound, 2-[(3-fluorophenoxy)methyl]-2-methylpropan-1-ol. This intermediate is then reacted with 4-bromo-3-oxazolidinone to form 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane.
Aplicaciones Científicas De Investigación
1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research for 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane is its potential use as an anti-cancer agent. Studies have shown that 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has potent anti-proliferative activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells.
In addition to its anti-cancer properties, 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has also been shown to have anti-inflammatory and anti-oxidant activities. These properties make 1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane a promising candidate for the treatment of a variety of inflammatory and oxidative stress-related diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
azepan-1-yl-[2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-13-6-5-7-14(10-13)22-12-16-19-15(11-23-16)17(21)20-8-3-1-2-4-9-20/h5-7,10-11H,1-4,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFZGSSSIWOOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=COC(=N2)COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5173609.png)
![N-[3-(dimethylamino)propyl]-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B5173611.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5173615.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5173619.png)

![3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5173630.png)
![2-(1-naphthyl)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5173633.png)
![(2-bromobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5173641.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide](/img/structure/B5173661.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5173668.png)

![ethyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5173690.png)
![4-(4-methyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173700.png)